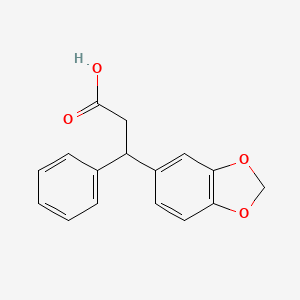

3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-16(18)9-13(11-4-2-1-3-5-11)12-6-7-14-15(8-12)20-10-19-14/h1-8,13H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLLGXYTUMEWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid

An In-depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid

Executive Summary

This technical guide provides a comprehensive overview of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid, a molecule possessing a diarylpropanoic acid scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development due to its relationship with well-established pharmacophores. This document details the compound's chemical identity, physicochemical properties, a proposed, logically derived synthetic pathway with a detailed experimental protocol, and an expert analysis of its potential pharmacological profile based on established structure-activity relationships. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, characterization, and potential applications of this and related compounds.

Chemical Identity and Physicochemical Properties

3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid is a carboxylic acid characterized by a three-carbon chain substituted with two distinct aryl groups at the C-3 position: a phenyl ring and a 1,3-benzodioxole (also known as methylenedioxyphenyl) ring. The 1,3-benzodioxole moiety is a prominent feature in numerous natural products and synthetic compounds, while the arylpropionic acid framework is the cornerstone of a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]

Structure and Nomenclature

-

IUPAC Name: 3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid[4]

-

CAS Number: 364339-01-5[4]

-

Synonyms: 3-(Benzo[d][6][7]dioxol-5-yl)-3-phenylpropanoic acid, β-phenyl-1,3-benzodioxole-5-propanoic acid[4]

Chemical Structure:

Physicochemical Data

The following table summarizes key physicochemical properties, primarily computed from authoritative databases. Experimental validation is recommended for critical applications.

| Property | Value | Source |

| Molecular Weight | 270.28 g/mol | PubChem[4][5] |

| Exact Mass | 270.08920892 Da | PubChem[4] |

| XLogP3 (Lipophilicity) | 3.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 4 | PubChem[4] |

| Topological Polar Surface Area | 55.8 Ų | PubChem[4] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis begins with the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with malonic acid to yield the cinnamic acid derivative, 3-(1,3-Benzodioxol-5-yl)propenoic acid. This intermediate is then subjected to a Lewis acid-catalyzed reaction with benzene, which adds across the double bond to furnish the final product. This hydroarylation is analogous to established methods for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acids, where a Lewis acid like aluminum chloride (AlCl₃) effectively catalyzes the addition of an arene to an activated double bond.[6]

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(1,3-Benzodioxol-5-yl)propenoic acid (Intermediate)

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperonal (15.0 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (40 mL).

-

Catalyst Addition: Add piperidine (0.85 g, 0.01 mol) as a catalyst to the mixture.

-

Rationale: This is a classic Knoevenagel condensation. Pyridine acts as the solvent and a base, while the more basic piperidine serves as the primary catalyst to deprotonate malonic acid, initiating the condensation.

-

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) in a water bath for 4-5 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting aldehyde spot has disappeared.

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of cold 10% hydrochloric acid. This neutralizes the basic pyridine and protonates the carboxylate, causing the product to precipitate.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acid and salts. Recrystallize the solid from an ethanol/water mixture to yield pure 3-(1,3-Benzodioxol-5-yl)propenoic acid as a white crystalline solid.

Step 2: Synthesis of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid (Target Compound)

-

Reagent Setup: To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (6.7 g, 0.05 mol).

-

Solvent and Arene Addition: Add anhydrous dichloromethane (DCM, 50 mL) followed by dry benzene (50 mL). Cool the suspension to 0 °C in an ice bath.

-

Rationale: The reaction must be conducted under anhydrous conditions as AlCl₃ is highly water-sensitive. DCM is a common inert solvent for Friedel-Crafts reactions. Benzene serves as both the solvent and the reactant.

-

-

Substrate Addition: Slowly add the 3-(1,3-Benzodioxol-5-yl)propenoic acid intermediate (9.6 g, 0.05 mol) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.

-

Rationale: The Lewis acid coordinates with the carbonyl oxygen of the carboxylic acid and the double bond, creating a stabilized carbocationic intermediate that is susceptible to electrophilic attack by the electron-rich benzene ring.[6] Slow addition is crucial to control the exothermic reaction.

-

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford the pure target compound.

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons from both the phenyl and benzodioxole rings, a distinct singlet for the methylenedioxy (-O-CH₂-O-) protons around 6.0 ppm, and a characteristic A₂B₂ pattern for the -CH-CH₂- protons of the propanoic acid backbone.

-

¹³C NMR: The spectrum should show distinct signals for the carboxylic acid carbon (~175-180 ppm), the methylenedioxy carbon (~101 ppm), and the appropriate number of aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): ESI-MS in negative mode should show a prominent peak at m/z = 269.08 [M-H]⁻, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~2500-3300 cm⁻¹) and a sharp C=O band (~1700 cm⁻¹) from the carboxylic acid group, as well as C-H and C=C aromatic stretches.

Potential Pharmacological Profile and Research Applications

While no specific biological activity has been reported for 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid, its structure allows for informed predictions regarding its potential as a research chemical.

Anti-Inflammatory Potential

The core structure is a diarylpropionic acid, a class of compounds dominated by NSAIDs like ibuprofen and ketoprofen.[1][3] These agents typically exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation.[1] It is therefore highly probable that this compound would exhibit some level of COX inhibition.

Caption: Simplified prostaglandin synthesis pathway and the inhibitory role of NSAIDs.

Role of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole group is a known "privileged scaffold" in medicinal chemistry but also a well-documented mechanism-based inhibitor of cytochrome P450 (CYP450) enzymes. This has two major implications for drug development:

-

Metabolic Stability: The compound may interfere with its own metabolism or the metabolism of co-administered drugs, leading to potential drug-drug interactions.

-

Therapeutic Targeting: This property can be exploited. For instance, some cancer therapies use CYP450 inhibitors to boost the efficacy of other chemotherapeutic agents.

Other Potential Research Areas

-

Oncology: Derivatives of 3-phenyl-3-aryl propanoic acids have been synthesized and evaluated as inhibitors of CYP26A1, an enzyme that metabolizes all-trans-retinoic acid (ATRA).[7] Inhibiting this enzyme can increase ATRA levels, which has therapeutic potential in treating certain cancers and skin diseases.

-

Antimicrobial Activity: Various 3-arylpropanoic acid derivatives have demonstrated antimicrobial activity against fungi like Candida albicans and bacteria such as E. coli and Staphylococcus aureus.[6]

-

Plant Biology: The 1,3-benzodioxole scaffold is present in a novel class of auxin receptor agonists that promote root growth, suggesting potential applications in agriculture.[8]

Conclusion

3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid is a synthetically accessible molecule with a compelling chemical structure that bridges the well-known anti-inflammatory profile of arylpropionic acids with the unique pharmacological properties of the 1,3-benzodioxole moiety. While direct biological data is lacking, its structural characteristics strongly suggest potential for research in inflammation, oncology, and infectious diseases. The proposed synthetic route provides a reliable method for its preparation, enabling further investigation into its biological activities and its potential as a lead compound in drug discovery programs. Researchers should pay particular attention to its potential effects on CYP450 enzymes during any future in vivo studies.

References

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]

-

3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid | C16H14O4 | CID 2921511. PubChem. Available from: [Link]

-

Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). PubMed. Available from: [Link]

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available from: [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. ResearchGate. Available from: [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

-

A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. Scribd. Available from: [Link]

-

3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid. GenPrice UK. Available from: [Link]

-

Phenylpropanoic acid. Wikipedia. Available from: [Link]

-

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. CompTox Chemicals Dashboard, EPA. Available from: [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available from: [Link]

-

3-(1,3-benzodioxol-5-yl)-3-hydroxy-1-phenyl-1-propanone. ChemSynthesis. Available from: [Link]

-

a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. Available from: [Link]

-

3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide (fagaramide). Acta Crystallographica Section E. Available from: [Link]

-

Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. PMC. Available from: [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available from: [Link]

-

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. ATB, University of Queensland. Available from: [Link]

-

(PDF) (E)-3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. ResearchGate. Available from: [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available from: [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid | C16H14O4 | CID 2921511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 7. Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

Pharmacophore Analysis & Optimization of Benzodioxole-Phenylpropanoic Acid Scaffolds

Targeting Metabolic Nuclear Receptors (PPARs) and G-Protein Coupled Receptors (GPR40)

Executive Summary

This technical guide analyzes the pharmacophoric utility of benzodioxole-phenylpropanoic acid derivatives, a privileged scaffold in the design of metabolic modulators. Specifically, this structural class serves as a potent template for Peroxisome Proliferator-Activated Receptor (PPAR) agonists (dual

The guide deconstructs the scaffold into its functional pharmacophores: the acidic head group (phenylpropanoic acid) responsible for ionic anchoring, and the lipophilic tail (1,3-benzodioxole) which occupies hydrophobic pockets while offering unique electronic properties compared to standard phenyl rings. We provide a validated workflow for modeling these interactions, synthesizing the derivatives, and experimentally verifying their efficacy.

Structural Rationale & Scaffold Deconstruction

The benzodioxole-phenylpropanoic acid scaffold mimics endogenous ligands like polyunsaturated fatty acids (PUFAs) but with enhanced metabolic stability and binding specificity.

The Pharmacophoric Triad

The scaffold functions through three distinct spatial regions:

| Region | Moiety | Pharmacophoric Function | Biological Rationale |

| Head | Phenylpropanoic Acid | Negative Ionizable / H-Bond Acceptor | Mimics the carboxylate of fatty acids; forms salt bridges with Arg/His residues in the Ligand Binding Domain (LBD). |

| Linker | Alkyl/Ether Chain | Spacer | Determines the depth of penetration into the binding pocket; controls rotational freedom. |

| Tail | 1,3-Benzodioxole | Hydrophobic / Aromatic / H-Bond Acceptor | Occupies the lipophilic pocket (Site II in PPARs). The dioxole ring oxygens can act as weak H-bond acceptors, unlike a plain phenyl ring. |

Why Benzodioxole?

The 1,3-benzodioxole ring is a bioisostere of the indole or naphthalene ring systems often found in glitazars.

-

Electronic Effect: The electron-donating alkoxy groups increase electron density on the aromatic ring, potentially strengthening

- -

Conformational Locking: The fused ring system restricts bond rotation compared to a dimethoxy-phenyl analog, reducing the entropic penalty upon binding.

Pharmacophore Generation Strategy

To optimize this scaffold, we employ a hybrid Ligand-Based and Structure-Based approach. This ensures the model is not biased solely by crystal structure (which is static) or by ligand similarity (which ignores protein constraints).

Computational Workflow

The following diagram outlines the self-validating workflow for generating the pharmacophore model.

Figure 1: Hybrid pharmacophore modeling workflow. The process includes a critical feedback loop where model failure (AUC < 0.7) triggers re-alignment.

Key Pharmacophoric Features (The Map)

For a dual PPAR

-

Feature F1 (Anionic/Acidic): Located at the propanoic acid terminus. Interactions: Tyr473 (PPAR

AF-2 helix) and His449 . -

Feature F2 (Aromatic Ring 1): The phenyl ring of the propanoic acid. Interactions: Hydrophobic Van der Waals contact.

-

Feature F3 (Linker): Distance constraint. The optimal distance between the Acidic Head centroid and the Hydrophobic Tail centroid is typically 10–12 Å .

-

Feature F4 (Hydrophobic Tail): The benzodioxole group.[1] Interactions: Phe282 and Cys285 .

Experimental Validation Protocols

Trustworthiness in pharmacophore analysis comes from wet-lab validation. Below are the standard protocols for synthesizing and testing these derivatives.

Synthetic Route (General Protocol)

Causality: We utilize a Knoevenagel condensation followed by reduction. This route allows for late-stage diversification of the benzodioxole tail.

-

Condensation: React 1,3-benzodioxole-5-carbaldehyde with malonic acid (or appropriate phenylacetic acid derivative) in pyridine/piperidine at 90°C.

-

Reduction: Hydrogenate the resulting cinnamic acid derivative using Pd/C (10%) in MeOH under

atmosphere (balloon pressure) to yield the saturated phenylpropanoic acid. -

Coupling (Optional): If a longer linker is required, use a tyrosine-derived phenylpropanoic acid and couple the benzodioxole via an ether linkage (Williamson ether synthesis using 5-(bromomethyl)-1,3-benzodioxole).

In Vitro Bioassay: PPAR Transactivation

Self-Validating System: This assay confirms that the molecule not only binds but functionally activates the receptor.

-

Cell Line: HEK293T or COS-7 cells.

-

Plasmids:

-

Reporter: PPRE-Luc (Peroxisome Proliferator Response Element fused to Luciferase).

-

Expression: Human PPAR

or PPAR -

Control: Renilla luciferase (for normalization of transfection efficiency).

-

-

Protocol:

-

Seed cells at

cells/well in 96-well plates. -

Transiently transfect plasmids using Lipofectamine.

-

After 24h, treat cells with DMSO (vehicle), Rosiglitazone (positive control), or test compounds (

). -

Lyse cells after 24h treatment and measure luminescence.

-

Data Analysis: Calculate

relative to the positive control.

-

Interaction Network & SAR Data

The following diagram visualizes the specific molecular interactions between a representative Benzodioxole-Phenylpropanoic Acid ligand and the PPAR

Figure 2: Interaction map of the ligand within the PPAR

Structure-Activity Relationship (SAR) Summary

The table below synthesizes data regarding modifications to the benzodioxole tail and linker region.

| Modification | Effect on Potency (PPAR | Mechanistic Explanation |

| Benzodioxole | Decrease ( | Loss of electron density reduces |

| Linker Extension (+1 CH2) | Variable | Can disrupt the critical distance between the Acid Head and Tail, leading to steric clash with Helix 12. |

| Increase | Restricts conformation of the head group, favoring the active binding pose (bioactive conformation). | |

| Benzodioxole | Maintained/Increased | Indole is a valid bioisostere but may introduce metabolic liability (oxidation). |

References

-

Pharmacophore modeling and virtual screening for PPAR

agonists. Source: National Institutes of Health (PMC). URL:[Link] -

Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as PPAR activators. Source: Bioorganic & Medicinal Chemistry Letters.[2][3] URL:[Link]

-

Discovery of phenylpropanoic acid derivatives as potent GPR40 agonists. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Influence of Bioisosteres in Drug Design (Benzodioxole context). Source: National Institutes of Health (PMC). URL:[Link]

Sources

- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid: An Application Note for Drug Discovery and Medicinal Chemistry

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid is a versatile scaffold in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various biologically active molecules. Its structural motif, featuring a phenylpropanoic acid core appended with a benzodioxole moiety, is found in compounds with potential therapeutic applications. This application note provides a detailed, step-by-step protocol for the synthesis of this valuable building block, grounded in established chemical principles and supported by authoritative literature. The presented methodology is designed for researchers and scientists in both academic and industrial drug development settings.

Chemical and Physical Properties of Key Reagents

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Hazards |

| Piperonal | C₈H₆O₃ | 150.13 | 263 | 35-39 | Skin/Eye Irritant |

| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 265.5 | 76-78 | Harmful if swallowed |

| Pyridine | C₅H₅N | 79.10 | 115 | -42 | Flammable, Toxic |

| Palladium on Carbon (10%) | Pd/C | - | - | - | Flammable solid |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | -83.6 | Highly Flammable |

| Hydrochloric Acid (conc.) | HCl | 36.46 | -85.05 | -114.2 | Corrosive, Severe Burns |

Synthetic Workflow Overview

The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid is achieved through a two-step process. The initial step involves a Knoevenagel condensation, specifically the Doebner modification, between piperonal and phenylacetic acid. This is followed by the catalytic hydrogenation of the resulting α,β-unsaturated carboxylic acid to yield the final saturated product.

Figure 1: Overall synthetic workflow for 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid.

Experimental Protocols

Part 1: Knoevenagel Condensation of Piperonal and Phenylacetic Acid

This procedure utilizes the Doebner modification of the Knoevenagel condensation, which is a robust method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes and carboxylic acids possessing an active methylene group.[1][2] The reaction is catalyzed by a weak base, typically pyridine, which also serves as the solvent.[1]

Materials:

-

Piperonal (1.0 eq)

-

Phenylacetic acid (1.1 eq)

-

Pyridine (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Buchner funnel and filter paper

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperonal (1.0 eq) and phenylacetic acid (1.1 eq) in anhydrous pyridine.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Precipitation: Slowly and carefully add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic. This will neutralize the pyridine and precipitate the crude α,β-unsaturated carboxylic acid product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold distilled water to remove any remaining pyridine hydrochloride. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Catalytic Hydrogenation of the α,β-Unsaturated Carboxylic Acid

The second step involves the reduction of the carbon-carbon double bond of the intermediate to yield the final saturated propanoic acid. Catalytic hydrogenation using palladium on carbon is a highly effective and clean method for this transformation.[3][4]

Materials:

-

α,β-Unsaturated carboxylic acid from Part 1 (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (catalytic amount, e.g., 5-10 mol%)

-

Ethyl acetate or Ethanol (solvent)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Celite or filter paper

Step-by-Step Protocol:

-

Reaction Setup: In a suitable reaction flask, dissolve the α,β-unsaturated carboxylic acid (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the solution.

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC or by observing the consumption of hydrogen. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite or filter paper to remove the palladium catalyst. Caution: The palladium catalyst is pyrophoric and should be handled with care, preferably wetted with solvent.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford a white to off-white solid.

Product Characterization

The identity and purity of the synthesized 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the phenyl and benzodioxole rings, the methylene protons of the propanoic acid chain, the methine proton, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight (C₁₆H₁₄O₄ = 270.28 g/mol ).[5] |

| Melting Point | A sharp melting point range consistent with a pure compound. |

Scientific Rationale and Causality

-

Knoevenagel Condensation (Doebner Modification): The use of pyridine as a basic catalyst is crucial for the deprotonation of the active methylene group of phenylacetic acid, forming a nucleophilic enolate.[6] This enolate then attacks the electrophilic carbonyl carbon of piperonal. The subsequent dehydration is facilitated by the acidic protons alpha to the newly formed alcohol and the carboxylic acid. The Doebner modification is particularly advantageous as it often leads to spontaneous decarboxylation if a malonic acid derivative is used; however, with phenylacetic acid, the unsaturated carboxylic acid is the stable product.[1]

-

Catalytic Hydrogenation: Palladium on carbon is a highly efficient heterogeneous catalyst for the hydrogenation of alkenes.[3] The reaction occurs on the surface of the catalyst where hydrogen gas is adsorbed and then added across the double bond in a syn-addition fashion. This method is preferred for its high selectivity in reducing the C=C double bond without affecting the aromatic rings or the carboxylic acid group under mild conditions.[4]

References

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). (2022-10-27). Available at: [Link]

-

Chemguide. Hydrolysis of Esters. Available at: [Link]

-

Chemistry LibreTexts. 15.9: Hydrolysis of Esters. (2022-01-31). Available at: [Link]

-

University of Calgary, Department of Chemistry. Ch20: Hydrolysis of Esters. Available at: [Link]

-

J&K Scientific LLC. Ester Hydrolysis. (2021-02-08). Available at: [Link]

-

National Institutes of Health. CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Available at: [Link]

-

ResearchGate. Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Available at: [Link]

-

Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (2025-01-13). Available at: [Link]

-

ResearchGate. Hydrogenation of derivatives of cinnamic acid. Available at: [Link]

-

University of Manchester Research Explorer. Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. (2020-04-24). Available at: [Link]

-

ACS Publications. Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. (2010-11-24). Available at: [Link]

-

YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025-01-31). Available at: [Link]

-

ResearchGate. Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2020-01-03). Available at: [Link]

-

Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. Available at: [Link]

-

Cambridge University Press. Knoevenagel Condensation. Available at: [Link]

-

ACS Publications. Empirical rules for estimating the reduction potential of .alpha.,.beta.-unsaturated carbonyl compounds. Available at: [Link]

-

PubChem. 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

International Journal for Pharmaceutical Research Scholars. Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. (2015-07-23). Available at: [Link]

-

Reddit. Knoevenagel condensation with acetic acid. (2026-01-26). Available at: [Link]

Sources

Enantioselective synthesis of chiral 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid

An Application Note for the Enantioselective Synthesis of Chiral 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic Acid

Introduction: The Significance of Chiral 3,3-Diarylpropanoic Acids

Chiral 3,3-diarylpropanoic acids and their derivatives are privileged structural motifs in medicinal chemistry and materials science. The specific stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical endeavor for drug development. The target molecule, 3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid, incorporates the benzodioxole moiety, a common fragment in natural products and pharmacologically active compounds, which can act as a synergistic agent in various biological pathways.[1] For instance, various 1,3-benzodioxole derivatives have been explored as auxin receptor agonists and for their antifungal properties.[1][2][3] This guide provides detailed, field-proven protocols for the synthesis of this chiral building block, focusing on two robust and highly effective catalytic methodologies: Rhodium-catalyzed Asymmetric Conjugate Addition and Iridium-catalyzed Asymmetric Hydrogenation.

Strategic Overview: Constructing the C3 Stereocenter

The primary challenge in synthesizing the target molecule is the precise control of the stereocenter bearing two different aryl groups. The selection of a synthetic strategy depends on precursor availability, desired scale, and the specific catalytic systems available to the researcher.

-

Asymmetric 1,4-Conjugate Addition: This is a powerful carbon-carbon bond-forming reaction. The strategy involves the addition of an organometallic reagent (e.g., a phenylboronic acid) to an α,β-unsaturated system in the presence of a chiral transition metal catalyst, typically rhodium-based.[4][5] This method builds the chiral center and the carbon skeleton simultaneously.

-

Asymmetric Hydrogenation: This approach involves the enantioselective reduction of a prochiral olefin precursor. A 3,3-diarylpropenoic acid is synthesized first, and then the carbon-carbon double bond is hydrogenated using a chiral catalyst under a hydrogen atmosphere to set the stereocenter.[6][7] This method is often highly efficient and can provide exceptionally high enantioselectivities.

Method 1: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

This protocol details the addition of phenylboronic acid to an ester of (E)-3-(1,3-benzodioxol-5-yl)propenoic acid, followed by hydrolysis. The use of a chiral bisphosphine ligand, such as BINAP, in conjunction with a rhodium(I) precursor, is a well-established method for achieving high enantioselectivity in such transformations.[8]

Experimental Workflow: Conjugate Addition

Caption: Workflow for Rh-catalyzed asymmetric conjugate addition.

Protocol 1A: Synthesis of Methyl (E)-3-(1,3-benzodioxol-5-yl)propenoate

-

Reagent Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reaction Setup: To the flask, add sodium metal (1.3 g, 55 mmol) in small pieces to anhydrous methanol (60 mL) under a nitrogen atmosphere. Allow the sodium to react completely to form sodium methoxide.

-

Addition: To the cooled sodium methoxide solution, add piperonal (3,4-methylenedioxybenzaldehyde) (7.5 g, 50 mmol) followed by the dropwise addition of methyl acetate (22.2 g, 300 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water and acidify with 2M HCl until the pH is ~5-6. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from methanol to afford the pure propenoate ester as a white solid.

Protocol 1B: Asymmetric 1,4-Addition

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, mix acetylacetonatodicarbonylrhodium(I) ([Rh(acac)(CO)₂]) (5.2 mg, 0.02 mmol, 1 mol%) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (13.7 mg, 0.022 mmol, 1.1 mol%) in 5 mL of 1,4-dioxane. Stir the mixture at room temperature for 20 minutes.

-

Causality: The chiral (R)-BINAP ligand coordinates to the rhodium center, creating a chiral pocket that directs the incoming phenylboronic acid to add to one specific face of the double bond, thus inducing enantioselectivity.

-

-

Reaction Setup: In a separate flask, dissolve the methyl (E)-3-(1,3-benzodioxol-5-yl)propenoate (412 mg, 2.0 mmol) and phenylboronic acid (366 mg, 3.0 mmol) in 15 mL of 1,4-dioxane.

-

Initiation: Add the prepared catalyst solution to the substrate solution via cannula. Add 2 mL of water to the reaction mixture.

-

Execution: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the consumption of the starting material by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with 30 mL of diethyl ether and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the chiral ester.

Protocol 1C: Hydrolysis to the Carboxylic Acid

-

Setup: Dissolve the purified ester from the previous step in a mixture of tetrahydrofuran (THF) (15 mL) and water (5 mL).

-

Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O) (126 mg, 3.0 mmol) and stir the mixture at room temperature for 4-6 hours until the ester is fully consumed (monitored by TLC).

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water and wash with 15 mL of diethyl ether to remove any non-acidic impurities.

-

Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, chiral 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid.

Validation: Chiral HPLC Analysis

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Column: Chiralcel OD-H or equivalent.

-

Mobile Phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Method 2: Iridium-Catalyzed Asymmetric Hydrogenation

This strategy relies on the highly selective hydrogenation of a prochiral trisubstituted alkene. Recent advances have shown that Iridium catalysts bearing chiral phosphine-oxazoline (PHOX) ligands are exceptionally effective for the hydrogenation of substrates that are often challenging for rhodium catalysts.[6]

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.

Protocol 2A: Synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-3-phenylpropenoic acid

-

Setup: In a 100 mL round-bottom flask, combine piperonal (7.5 g, 50 mmol), phenylacetic acid (6.8 g, 50 mmol), acetic anhydride (20 mL), and triethylamine (10 mL).

-

Reaction: Heat the mixture to 130 °C and maintain for 5 hours.

-

Work-up: Cool the reaction mixture and pour it into 150 mL of water. If the product solidifies, it can be collected by filtration. If it remains oily, boil the aqueous mixture for 20 minutes to hydrolyze excess acetic anhydride and dissolve the product as its carboxylate salt.

-

Isolation: Filter the hot solution to remove any insoluble material. Upon cooling, acidify the filtrate with concentrated HCl. The propenoic acid will precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure alkene precursor.

Protocol 2B: Asymmetric Hydrogenation

-

Catalyst Preparation: The active catalyst is typically generated in situ. In a glovebox, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol, 0.5 mol%) and the chiral ligand (e.g., (S)-UbaPHOX) (0.011 mmol, 1.1 mol%) to a vial containing 2 mL of degassed dichloromethane (DCM). Stir for 30 minutes.

-

Reaction Setup: In a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add the propenoic acid substrate (268 mg, 1.0 mmol).

-

Initiation: Transfer the catalyst solution to the autoclave via syringe inside the glovebox. Add an additional 8 mL of degassed DCM.

-

Execution: Seal the autoclave, remove it from the glovebox, and purge it three times with nitrogen followed by three times with hydrogen gas. Pressurize the reactor to 50 bar of H₂.

-

Causality: High pressure of H₂ is required to ensure a sufficient concentration of hydrogen is available to the catalyst for the reduction to proceed efficiently. The chiral iridium complex coordinates to the double bond and delivers hydrogen stereospecifically.

-

-

Reaction: Stir the reaction at room temperature for 24 hours.

-

Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the product by flash column chromatography (eluent: 30-50% ethyl acetate in hexanes containing 1% acetic acid) to obtain the pure chiral 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid.

-

Validation: Determine the enantiomeric excess using the Chiral HPLC method described in Protocol 1C.

Methodology Comparison

| Feature | Method 1: Rh-Catalyzed Conjugate Addition | Method 2: Ir-Catalyzed Asymmetric Hydrogenation |

| Key Transformation | C-C Bond Formation | C=C Bond Reduction |

| Catalyst System | [Rh(acac)(CO)₂] / (R)-BINAP | [Ir(COD)Cl]₂ / (S)-UbaPHOX |

| Key Precursor | (E)-3-(1,3-benzodioxol-5-yl)propenoate | (E)-3-(1,3-benzodioxol-5-yl)-3-phenylpropenoic acid |

| Typical Yield | 70-90% | >95% |

| Typical ee | 90-99%[8][9] | >98%[6] |

| Pros | Convergent; builds skeleton and stereocenter in one key step. | Often higher enantioselectivity; atom economical. |

| Cons | Requires stoichiometric organoboronic acid; may require higher temperatures. | Requires specialized high-pressure equipment; synthesis of the trisubstituted alkene can be challenging. |

References

-

A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling. PMC. Available at: [Link]

-

Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. ACS Catalysis. Available at: [Link]

-

Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR. Available at: [Link]

-

Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing. Available at: [Link]

-

Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. Wiley-VCH. Available at: [Link]

-

Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews (ACS Publications). Available at: [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

-

Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes. nature.com. Available at: [Link]

-

Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters (ACS Publications). Available at: [Link]

-

Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Organic Letters (ACS Publications). Available at: [Link]

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC. Available at: [Link]

-

Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. PMC. Available at: [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ajc-b.com. Available at: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

-

Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. Available at: [Link]

-

Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC. Available at: [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B. Available at: [Link]

-

The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. pubs.acs.org. Available at: [Link]

-

3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid | C16H14O4. PubChem. Available at: [Link]

-

(E)-3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. ResearchGate. Available at: [Link]

-

3-(1,3-BENZODIOXOL-5-YL)-1-PHENYLPROP-2-EN-1-ONE, (E)-. gsrs.ncats.nih.gov. Available at: [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. Available at: [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. Available at: [Link]

-

Design, synthesis, and SAR study of 3-(benzo[d][9][10]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. PubMed. Available at: [Link]

Sources

- 1. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 8. Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic Acid

Introduction

3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid is a valuable scaffold in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures.[1][2][3] The traditional synthesis of such diarylpropanoic acids frequently relies on multi-step procedures involving hazardous reagents, volatile organic solvents (VOCs), and significant waste generation. In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this document provides detailed application notes and protocols for sustainable and efficient synthetic alternatives.[4][5]

The objective of this guide is to equip researchers, scientists, and drug development professionals with field-proven, greener methodologies. We will explore strategies that leverage catalysis, alternative energy sources, and biocatalysis to improve the environmental footprint of the synthesis while maintaining or enhancing process efficiency.[6][7] These approaches focus on maximizing atom economy, utilizing safer solvents, and minimizing energy consumption, thereby addressing the core tenets of sustainable chemical manufacturing.[5][7]

Part 1: Retrosynthetic Analysis and Methodological Comparison

A logical retrosynthetic disconnection of the target molecule points towards the formation of the C-C bond between the C3 of the propanoic acid backbone and the benzodioxole moiety. This suggests a synthetic strategy based on the Knoevenagel condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and phenylacetic acid, followed by a subsequent reduction.

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail three distinct protocols based on this strategy, moving from a conventional approach to advanced green methodologies. A comparative analysis is provided to highlight the benefits of adopting these greener pathways.

Part 2: Synthetic Protocols

Protocol 1: Heterogeneous Catalysis for Knoevenagel Condensation in an Aqueous Medium

Expertise & Rationale: This protocol replaces traditional homogeneous base catalysts (e.g., piperidine) with a recyclable, heterogeneous catalyst, Magnesium Oxide (MgO). The use of water as a solvent eliminates the need for volatile and often toxic organic solvents.[8][9] MgO is an inexpensive, non-toxic solid base that can be easily recovered by filtration and reused, significantly reducing waste and improving process economics.[10] The reaction proceeds via a base-catalyzed mechanism where the active methylene group of phenylacetic acid is deprotonated, followed by nucleophilic attack on the aldehyde carbonyl of piperonal and subsequent dehydration.[11]

Step-by-Step Methodology:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperonal (1.50 g, 10 mmol) and phenylacetic acid (1.36 g, 10 mmol).

-

Solvent and Catalyst Addition: Add 30 mL of deionized water to the flask, followed by nano-powdered Magnesium Oxide (MgO) (0.20 g, 5 mol%).

-

Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

Catalyst Recovery: After completion, cool the reaction mixture to room temperature. Filter the solid MgO catalyst using a Buchner funnel. The catalyst can be washed with ethanol, dried in an oven at 110 °C for 2 hours, and stored for reuse.

-

Product Isolation (Intermediate): Acidify the aqueous filtrate to pH 2 with 2M HCl. The α,β-unsaturated acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(1,3-Benzodioxol-5-yl)-2-phenylacrylic acid.

-

Reduction Step: The unsaturated intermediate can be reduced to the final product via catalytic hydrogenation using Pd/C in an ethanol solvent under a hydrogen atmosphere.

Protocol 2: Microwave-Assisted, Solvent-Free Knoevenagel Condensation

Expertise & Rationale: This protocol leverages microwave irradiation as an alternative energy source to accelerate the reaction, often leading to dramatically reduced reaction times and improved yields.[12][13] By conducting the reaction under solvent-free conditions, this method adheres to a key principle of green chemistry by eliminating solvent waste entirely.[7][14] A solid base catalyst, such as basic alumina (Al₂O₃), provides the necessary catalytic activity and a solid support for the reactants. Microwave energy directly couples with the polar molecules in the reaction, leading to rapid and uniform heating that is more energy-efficient than conventional oil baths.[15]

Step-by-Step Methodology:

-

Reactant Preparation: In a mortar and pestle, thoroughly grind piperonal (1.50 g, 10 mmol), phenylacetic acid (1.36 g, 10 mmol), and basic alumina (2.0 g).

-

Reactor Setup: Transfer the resulting fine powder to a 10 mL microwave process vial equipped with a small magnetic stir bar.

-

Microwave Irradiation: Place the vial in a scientific microwave reactor. Irradiate the mixture at 120 °C with a power of 150 W for 10-15 minutes. Ensure stirring is active throughout the process.

-

Product Isolation (Intermediate): After cooling, add 20 mL of ethyl acetate to the solid mass and stir for 10 minutes. Filter off the basic alumina.

-

Purification: Wash the organic filtrate with 1M HCl (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude unsaturated acid.

-

Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(1,3-Benzodioxol-5-yl)-2-phenylacrylic acid.

-

Reduction Step: Proceed with catalytic hydrogenation as described in Protocol 1 to obtain the final target molecule.

Protocol 3: Biocatalytic Tandem Synthesis

Expertise & Rationale: This advanced protocol utilizes a multi-enzyme cascade, representing a frontier in green synthesis. Biocatalysis offers unparalleled selectivity (chemo-, regio-, and stereo-selectivity) under mild, aqueous conditions (room temperature, neutral pH).[4][16] This hypothetical but mechanistically sound pathway employs an aldolase for the key C-C bond formation, followed by a ketoreductase for stereoselective reduction.[17] This approach can potentially generate a chiral final product, a significant advantage in pharmaceutical development.[18][19] The entire process can be run in a single pot, minimizing workup and purification steps.

Caption: Biocatalytic cascade for chiral synthesis.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0).

-

Reactor Setup: In a temperature-controlled vessel (25-30 °C) with gentle stirring, dissolve piperonal (10 mmol) and sodium pyruvate (15 mmol) in 100 mL of the phosphate buffer.

-

Cofactor and Recycling System: Add NADP⁺ (0.1 mmol), D-glucose (15 mmol), and Glucose Dehydrogenase (GDH, ~20 U).

-

Enzyme Addition: Initiate the reaction by adding the selected Aldolase (~500 U) and a stereocomplementary Ketoreductase (KRED, ~500 U).

-

Reaction Monitoring: Monitor the consumption of piperonal via HPLC. The reaction may take 24-48 hours. Maintain the pH at 7.0 by the controlled addition of 0.5 M NaOH if necessary.

-

Workup and Isolation: Once the reaction is complete, terminate it by adding an equal volume of cold ethyl acetate. Separate the aqueous layer.

-

Extraction: Acidify the aqueous layer to pH 2 with 2M HCl. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral hydroxy-acid precursor, which can be further processed to the target molecule.

Part 3: Data Presentation and Comparative Analysis

The following table summarizes the key performance indicators for the described synthetic approaches, highlighting the advantages of the green chemistry protocols.

| Metric | Conventional Method (Baseline) | Protocol 1: Heterogeneous Catalyst | Protocol 2: Microwave (Solvent-Free) | Protocol 3: Biocatalytic |

| Solvent | Toluene, DCM | Water | None | Aqueous Buffer |

| Catalyst | Piperidine (Stoichiometric) | MgO (Catalytic, Reusable) | Basic Alumina (Reusable) | Enzymes (Biodegradable) |

| Reaction Time | 12-24 hours | 4-6 hours | 10-15 minutes | 24-48 hours |

| Energy Input | High (Prolonged heating) | Moderate | Low (High efficiency) | Very Low (Ambient temp.) |

| Typical Yield | 60-70% | 85-95% | >90% | 70-85% |

| Waste Profile | High (Solvent, catalyst) | Low (Reusable catalyst) | Very Low (No solvent) | Low (Biodegradable) |

| Safety Hazards | Toxic, Flammable Solvents | Minimal | Minimal | Minimal |

| Stereoselectivity | No | No | No | High (Potentially >99% e.e.) |

Conclusion

This guide demonstrates that the synthesis of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid can be achieved through significantly greener and more efficient pathways than conventional methods. The use of heterogeneous catalysts in water (Protocol 1) and microwave-assisted solvent-free conditions (Protocol 2) offer substantial improvements by reducing waste, energy consumption, and reaction times.[20][21] Furthermore, the exploration of biocatalytic cascades (Protocol 3) opens a path to highly selective and sustainable synthesis under the mildest possible conditions, a crucial consideration for the development of high-value chiral pharmaceuticals.[16][18] By adopting these methodologies, researchers and drug development professionals can not only improve the environmental sustainability of their work but also enhance overall process efficiency and safety.

References

- GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW - Neuroquantology.

- Principles of green chemistry: Advancing pharma sustainability. (2024-12-24).

- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2025-06-17). MDPI.

- Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. (2024-12-30). Journal of Drug Discovery and Health Sciences.

- Green Chemistry in the Synthesis of Pharmaceuticals. (2021-12-15). Chemical Reviews.

- Applications of Green Solvents for the Development of Sustainable Chemical Process. Lincoln Publication.

- A Review of the Application of Green Solvents in Organic Synthesis. (2025-09-27). ResearchGate.

- Microwave-assisted synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-Amino-6-(4-substituted phenyl)-pyrimidin-4-yl)-phenoxy)-2-methyl propanoic acid derivatives. (2012-01-15). PubMed.

- Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. RSC Publishing.

- Assess the efficiency and effectiveness of green solvents in various chemical reactions. (2024-09-23).

- A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing.

- Advances in green technologies for biocatalytic synthesis of chiral compounds: from enzymatic catalysis to multidisciplinary collaborative innovation. (2026-01-26). PubMed.

- Sustainable and green approaches for Knoevenagel condensation. (2026-02-13).

- Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. (2023-04-06). ACS Publications.

- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.

- New opportunities for biocatalysis: driving the synthesis of chiral chemicals. PubMed.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020-04-24).

- Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology (IJPRT).

-

Design, synthesis, and SAR study of 3-(benzo[d][4][8]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. (2017-10-01). PubMed. Available from:

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022-06-10). Frontiers.

- 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid | C16H14O4 | CID 2921511. PubChem.

Sources

- 1. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid | C16H14O4 | CID 2921511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]

- 7. jddhs.com [jddhs.com]

- 8. neuroquantology.com [neuroquantology.com]

- 9. books.lucp.net [books.lucp.net]

- 10. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Knoevenagel Condensation [organic-chemistry.org]

- 12. Microwave-assisted synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-Amino-6-(4-substituted phenyl)-pyrimidin-4-yl)-phenoxy)-2-methyl propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajrconline.org [ajrconline.org]

- 14. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. ijprt.org [ijprt.org]

- 16. Advances in green technologies for biocatalytic synthesis of chiral compounds: from enzymatic catalysis to multidisciplinary collaborative innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. New opportunities for biocatalysis: driving the synthesis of chiral chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchtrendsjournal.com [researchtrendsjournal.com]

- 21. Sustainable and green approaches for Knoevenagel condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Microwave-Assisted Synthesis of Benzodioxolyl Phenylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

Benzodioxolyl phenylpropanoic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Traditional synthetic routes to these molecules often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents, creating bottlenecks in the drug discovery pipeline.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[3][4] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields and purer products.[1][5] This application note provides a detailed protocol for the microwave-assisted synthesis of benzodioxolyl phenylpropanoic acid derivatives, leveraging the power of palladium-catalyzed cross-coupling reactions.

The primary advantages of employing microwave irradiation in this synthetic context include:

-

Rapid Reaction Times: Significantly accelerates the rate-determining steps of the synthesis.

-

Increased Yields and Purity: Minimizes the formation of byproducts through uniform and efficient heating.[5]

-

Enhanced Efficiency: Allows for the rapid optimization of reaction conditions.

-

Green Chemistry: Reduces energy consumption and often allows for the use of less hazardous solvents.[1][2]

Overall Synthetic Strategy

The synthesis of benzodioxolyl phenylpropanoic acid derivatives can be efficiently achieved in a two-step microwave-assisted sequence. The first key step involves a palladium-catalyzed Heck coupling reaction between a halogenated 1,3-benzodioxole and acrylic acid to form a 3-(1,3-benzodioxol-5-yl)acrylic acid intermediate. The subsequent step is the reduction of the acrylic acid double bond via catalytic transfer hydrogenation, also under microwave irradiation, to yield the final propanoic acid derivative.

Figure 1: Overall synthetic workflow.

Part 1: Microwave-Assisted Heck Coupling for the Synthesis of 3-(1,3-Benzodioxol-5-yl)acrylic Acid

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[6] Microwave irradiation dramatically accelerates this palladium-catalyzed transformation.[7][8]

Reaction Mechanism Overview

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and regenerates the Pd(0) catalyst.

Figure 2: Simplified Heck reaction catalytic cycle.

Materials and Equipment

| Material | Grade | Supplier |

| 5-Bromo-1,3-benzodioxole | Reagent Grade, 98% | Sigma-Aldrich |

| Acrylic Acid | 99% | Acros Organics |

| Palladium(II) Acetate (Pd(OAc)2) | 98% | Strem Chemicals |

| Triethylamine (Et3N) | ≥99.5% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | VWR Chemicals |

| Hydrochloric Acid (HCl), 1M | ACS Grade | VWR Chemicals |

| Sodium Sulfate (Na2SO4), Anhydrous | ACS Grade | Fisher Scientific |

| Microwave Synthesizer | e.g., Biotage Initiator+, CEM Discover | - |

| 10 mL Microwave Vials with Snap Caps | - | - |

| Magnetic Stir Bars | - | - |

Experimental Protocol

-

Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromo-1,3-benzodioxole (1.0 mmol, 201 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), acrylic acid (1.2 mmol, 86 mg, 82 µL), and triethylamine (1.5 mmol, 152 mg, 209 µL).

-

Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 150 °C for 10 minutes with magnetic stirring.

-

Work-up: After the reaction is complete and the vial has cooled to room temperature, pour the mixture into 20 mL of water.

-

Acidification: Acidify the aqueous solution to pH 2 with 1M HCl. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(1,3-benzodioxol-5-yl)acrylic acid as a white to off-white solid.

| Parameter | Value |

| Reactants | 5-Bromo-1,3-benzodioxole, Acrylic Acid |

| Catalyst | Palladium(II) Acetate (2 mol%) |

| Base | Triethylamine (1.5 equiv.) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Microwave Temperature | 150 °C |

| Microwave Time | 10 minutes |

| Expected Yield | 75-85% |

Part 2: Microwave-Assisted Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a convenient and safer alternative to using gaseous hydrogen for the reduction of double bonds.[9] Ammonium formate serves as an efficient hydrogen donor in the presence of a palladium catalyst. Microwave irradiation can significantly shorten the time required for this reduction.[2][9]

Materials and Equipment

| Material | Grade | Supplier |

| 3-(1,3-Benzodioxol-5-yl)acrylic acid | As synthesized above | - |

| Palladium on Carbon (10% Pd/C) | - | Sigma-Aldrich |

| Ammonium Formate | ≥97% | Sigma-Aldrich |

| Ethylene Glycol | 99.8% | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR Chemicals |

| Water | Deionized | - |

| Celite® | - | Sigma-Aldrich |

Experimental Protocol

-

Reaction Setup: In a 10 mL microwave vial with a magnetic stir bar, dissolve 3-(1,3-benzodioxol-5-yl)acrylic acid (0.5 mmol, 96 mg) in 4 mL of ethylene glycol.

-

Catalyst and Reagent Addition: Add ammonium formate (2.5 mmol, 158 mg) and 10% Pd/C (50 mg) to the vial.

-

Microwave Irradiation: Place the open vial in the microwave synthesizer (ensure proper ventilation for any evolved gases). Irradiate at 120 °C for 5 minutes with vigorous stirring.

-

Work-up: After cooling, dilute the reaction mixture with 15 mL of water.

-

Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (2 x 10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary to yield the final benzodioxolyl phenylpropanoic acid derivative.

| Parameter | Value |

| Reactant | 3-(1,3-Benzodioxol-5-yl)acrylic acid |

| Catalyst | 10% Palladium on Carbon |

| Hydrogen Donor | Ammonium Formate (5 equiv.) |

| Solvent | Ethylene Glycol |

| Microwave Temperature | 120 °C |

| Microwave Time | 5 minutes |

| Expected Yield | >90% |

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: For preliminary identification of the solid products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

Conclusion

This application note details a rapid, efficient, and robust microwave-assisted methodology for the synthesis of benzodioxolyl phenylpropanoic acid derivatives. By significantly reducing reaction times and improving yields, this approach offers a valuable tool for researchers in medicinal chemistry and drug development, enabling faster exploration of structure-activity relationships and accelerating the discovery of new therapeutic agents.

References

-

Gupta, S. D., Rao, G. B., & Raghavendra, N. M. (2012). Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives. Green Chemistry Letters and Reviews, 5(4), 609-614. [Link]

-

Grewal, A. S., Kumar, K., & Redhu, S. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Rasayan Journal of Chemistry, 8(1), 56-60. [Link]

-

Pingali, S. R. K., & Jursic, B. S. (2011). Microwave-assisted synthesis of 1,3-benzodioxole derivatives from catechol and ketones or aldehydes. Tetrahedron Letters, 52(36), 4729-4732. [Link]

-

Banik, B. K., Barakat, K. J., Wagle, D. R., Manhas, M. S., & Bose, A. K. (1998). Microwave-Assisted Rapid and Simplified Hydrogenation. The Journal of Organic Chemistry, 63(18), 6284-6286. [Link]

-

Shaikh, I. R., & Bedekar, A. V. (2014). Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition. Letters in Organic Chemistry, 11(2), 116-120. [Link]

-

Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764. [Link]

-

Ibrahim, M. B., et al. (2022). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. Bayero Journal of Pure and Applied Sciences, 13(1), 105-111. [Link]

-

El-Shishtawy, R. M., et al. (2020). Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation. RSC Advances, 10(72), 44265-44275. [Link]

-

Narayanan, A. C., et al. (2026). Synthesis of cinnamic esters and acids via palladium-catalyzed reactions of aryl diazonium salts and their biological evaluation. Organic & Biomolecular Chemistry. [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 516-522. [Link]

-

Zhdankin, V. V. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters, 8(22), 5029-5032. [Link]

-

Bogdal, D., & Pielichowski, J. (2001). Microwave assisted synthesis, crosslinking, and processing of polymeric materials. Polimery, 46(11-12), 755-763. [Link]

-

de Moura, N. F., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 279-283. [Link]

-

Reddy, M. S., et al. (2020). Microwave-assisted synthesis, biological evaluation and molecular docking studies of new coumarin-based 1,2,3-triazoles. RSC Advances, 10(21), 12534-12547. [Link]

-

Kumar, S., & Singh, S. (2021). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 11(59), 37375-37402. [Link]

-

da Silva, A. D., et al. (2012). Improved microwave-mediated synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids and their larvicidal and fungal growth inhibitory properties. Molecules, 17(9), 10449-10462. [Link]

-

Sharma, R. K., & Sharma, C. (2015). Microwave mediated synthesis in pharmaceutical chemistry. Rasayan Journal of Chemistry, 8(1), 1-13. [Link]

-

Farag, A. M., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

-

Al-Masoudi, N. A., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(6), 7948-7962. [Link]

-

Al-Mokhtar, M. A., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4172. [Link]

-

Sharma, V., et al. (2014). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 4(3), 262-302. [Link]

-

Grewal, A. S., et al. (2013). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 5(5), 2341-2347. [Link]

-

Dikshit, D. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 5(2), 38-42. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. mdpi.com [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. chemicaljournals.com [chemicaljournals.com]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]